

CH 275 dosage and administration guidelines

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Compound of Interest		
Compound Name:	CH 275	
Cat. No.:	B561565	Get Quote

It is crucial to note that the designation "**CH 275**" can refer to two distinct research compounds. To ensure clarity and accuracy, this document provides detailed application notes and protocols for both:

- **CH 275**: A peptide analog of somatostatin and a selective somatostatin receptor 1 (sst1) agonist, primarily investigated for its potential role in Alzheimer's disease research.
- MS-275 (Entinostat): A benzamide histone deacetylase (HDAC) inhibitor studied extensively for its anti-cancer properties.

Due to the greater availability of public research data, the information provided for MS-275 is more extensive.

Part 1: CH 275 (Somatostatin sst1 Agonist) Application Notes

Mechanism of Action: **CH 275** is a selective agonist for the somatostatin receptor 1 (sst1).[1] Somatostatin and its analogs exert various physiological effects by binding to a family of five G-protein coupled receptors (sst1-sst5). The activation of sst1 by **CH 275** has been shown to increase the activity of neprilysin, an enzyme involved in the degradation of amyloid-β peptides, which are a hallmark of Alzheimer's disease.[1] This suggests a potential therapeutic avenue for Alzheimer's disease by promoting the clearance of amyloid plaques.[1]

Primary Research Area: Alzheimer's Disease.



Quantitative Data Summary

Table 1: In Vitro Receptor Binding and Functional Activity of CH 275

Parameter	Receptor	Value
Binding Affinity (Ki)	sst1	52 nM[1]
Functional Activity (IC50)	Human sst1	30.9 nM[1]
Human sst3	345 nM[1]	
Human sst4	>1 μM[1]	_
Human sst2	>10 μM[1]	_
Human sst5	>10 μM[1]	

Experimental Protocols

In Vivo Administration via Osmotic Pump (Mouse Model of Alzheimer's Disease)

This protocol is based on a study using AppNL-G-F mice, a model for amyloid plaque pathology.

Objective: To achieve continuous administration of **CH 275** to assess its long-term effects on amyloid plaque load and neprilysin expression.

Materials:

- CH 275
- Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
- Osmotic pumps (e.g., Alzet osmotic pumps) with appropriate flow rate and duration
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane)



Surgical tools

- Preparation of **CH 275** Solution: Dissolve **CH 275** in the chosen vehicle to a final concentration of 56 μM.[1] Ensure sterility of the solution.
- Pump Preparation: Fill the osmotic pumps with the CH 275 solution according to the manufacturer's instructions. Prime the pumps as required.
- Animal Surgery:
 - Anesthetize the mouse using isoflurane.
 - Secure the animal in a stereotaxic frame.
 - Make a midline incision on the scalp to expose the skull.
 - Using a dental drill, create a small burr hole over the target brain region (e.g., the lacunosum molecular layer of the hippocampus).[1]
 - Implant the osmotic pump subcutaneously in the dorsal region.
 - Attach the pump to a cannula and stereotaxically implant the cannula into the target brain region.
 - Secure the cannula to the skull with dental cement.
 - Suture the scalp incision.
- Post-Operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care, including analgesics.
- Experimental Duration: The study cited maintained the administration for four months.[1]
- Endpoint Analysis: After the treatment period, euthanize the animals and collect brain tissue for analysis of amyloid plaque load (e.g., by immunohistochemistry) and neprilysin expression (e.g., by Western blot or immunohistochemistry).



Neprilysin Activity Assay (Fluorometric)

Objective: To quantify the enzymatic activity of neprilysin in cell lysates or tissue homogenates.

Materials:

- Neprilysin Activity Assay Kit (e.g., from Sigma-Aldrich or Abcam)[2][3]
- 96-well white opaque microplate
- Fluorescence microplate reader (Ex/Em = 330/430 nm or 490/520 nm depending on the kit)
 [4][5]
- Sample (cell lysate or tissue homogenate)
- Protease inhibitors

- Sample Preparation:
 - Homogenize tissue or lyse cells in ice-cold NEP Assay Buffer containing protease inhibitors.[2][6]
 - Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet debris.
 - Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
- Assay Protocol:
 - Prepare a standard curve using the provided standard (e.g., Abz-Standard).[4]
 - Add your sample (e.g., 10 µg of total protein) to the wells of the 96-well plate.[6] Include a sample background control.
 - Add the NEP substrate to all wells except the background control.
 - Immediately measure the fluorescence in kinetic mode at 37°C for 1-2 hours.



- Data Analysis:
 - Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
 - Determine the neprilysin activity in your samples by comparing the rate to the standard curve.
 - Express the activity as units per milligram of protein (U/mg).[6]

Signaling Pathway Visualization



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Caption: Signaling pathway of **CH 275** in promoting Amyloid-β degradation.

Part 2: MS-275 (Entinostat) Application Notes

Mechanism of Action: MS-275 (Entinostat) is a selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[7][8] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, MS-275 promotes histone acetylation, resulting in a more relaxed chromatin state that allows for the transcription of genes, including tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[7]

Primary Research Area: Oncology, including solid tumors and hematologic malignancies. [7][9]

Quantitative Data Summary

Table 2: In Vitro HDAC Inhibition by MS-275



HDAC Isoform	IC50
HDAC1	0.18 μM[2]
HDAC3	0.74 μM[2]
HDAC8	44.9 μM[2]
HDAC6	>100 µM[2]

Table 3: Preclinical In Vivo Dosage and Administration of MS-275

Cancer Model	Animal Model	Dosage	Administrat ion Route	Schedule	Reference
Osteosarcom a	Mouse	20 mg/kg	Oral gavage	Every other day for 15 days	[9]
Colorectal Cancer	Mouse	20 mg/kg	Gavage	For 3 weeks	
Various Solid Tumors	Nude Mice	12.3, 24.5, and 49 mg/kg	Oral	Once daily, 5 days/week for 4 weeks	[10][11]
Rhabdomyos arcoma	Mouse	2.5 mg/kg	Oral gavage	Twice daily for 4 consecutive days for 3 weeks	[12]

Table 4: Clinical Dosage and Administration of MS-275 (Entinostat)



Patient Population	Dosage	Administration Route	Schedule	Reference
Refractory Solid Tumors and Lymphomas	6 mg/m²	Oral	Weekly for 4 weeks of a 6- week cycle	[13]
Advanced Solid Tumors and Lymphomas	4 mg/m² or 2-6 mg/m²	Oral	Weekly for 3 weeks every 28 days or once every other week	[14]
Hormone Receptor- Positive Metastatic Breast Cancer	3, 5, or 7 mg/week	Oral	Weekly	[9]

Experimental Protocols

In Vivo Administration by Oral Gavage (Mouse Xenograft Model)

Objective: To administer a precise dose of MS-275 orally to mice bearing tumor xenografts.

Materials:

- MS-275
- Vehicle (e.g., 0.05 N HCl and 0.1% Tween in PBS)
- Oral gavage needles (appropriate size for the mouse)[15][16]
- Syringes

- Preparation of Dosing Solution: Dissolve MS-275 in the vehicle to the desired concentration (e.g., to deliver 20 mg/kg in a volume of 0.2 mL).[9]
- Animal Handling and Restraint:



- Weigh the mouse to calculate the exact volume to be administered. The volume should not exceed 10 ml/kg.[17]
- Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[18]
- Gavage Administration:
 - Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[16]
 - Gently insert the ball-tipped gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus.[15] Do not force the needle.
 - o Once the needle is in the correct position, slowly administer the MS-275 solution.
 - Carefully withdraw the needle.
- Monitoring: Observe the mouse for any signs of distress after administration.

HDAC Activity Assay (Fluorometric)

Objective: To measure the inhibitory effect of MS-275 on HDAC activity in cell or nuclear extracts.

Materials:

- HDAC Activity Assay Kit (e.g., from Abcam, Merck Millipore, or EpigenTek)[19][20][21]
- MS-275
- HeLa nuclear extract (or other HDAC-containing sample)
- 96-well plate
- Fluorometer (Ex/Em = 350-380 nm / 440-460 nm)[20]



- Reagent Preparation: Prepare assay buffers, substrate, and developer solutions as per the kit instructions.
- · Assay Setup:
 - Add HDAC Assay Buffer to the wells of a 96-well plate.
 - Add a serial dilution of MS-275 to the appropriate wells. Include a no-inhibitor control.
 - Add the HDAC-containing sample (e.g., HeLa nuclear extract) to all wells except the "no enzyme" control.
- Reaction:
 - Initiate the reaction by adding the HDAC substrate to each well.
 - Incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
 [10]
- · Detection:
 - Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.
 - Incubate for 10-15 minutes.
 - Measure the fluorescence using a microplate reader.
- Data Analysis:
 - Subtract the background fluorescence.
 - Plot the percentage of HDAC activity against the logarithm of the MS-275 concentration to determine the IC50 value.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic cells after treatment with MS-275.



Materials:

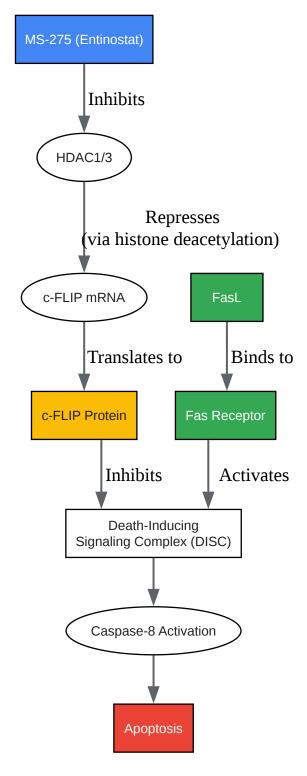
- · Annexin V-FITC Apoptosis Detection Kit
- Cells treated with MS-275
- 1X Binding Buffer
- Propidium Iodide (PI)
- Flow cytometer

- Cell Preparation:
 - Culture cells and treat with the desired concentration of MS-275 for the specified time.
 Include an untreated control.
 - Harvest the cells (including any floating cells in the media) and wash them with cold PBS.
- Staining:
 - Resuspend the cells in 1X Binding Buffer.
 - Add Annexin V-FITC and PI to the cell suspension.[1][22]
 - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Add additional 1X Binding Buffer to each tube.
 - Analyze the samples on a flow cytometer.
- Data Interpretation:
 - Annexin V-negative / PI-negative: Live cells



- Annexin V-positive / PI-negative: Early apoptotic cells
- Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Signaling Pathway Visualizations





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Caption: MS-275-mediated downregulation of c-FLIP to promote apoptosis.



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Caption: MS-275 enhances anti-tumor immunity by upregulating PD-L1.

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Methodological & Application





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